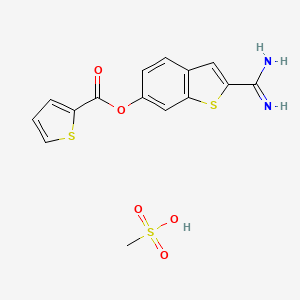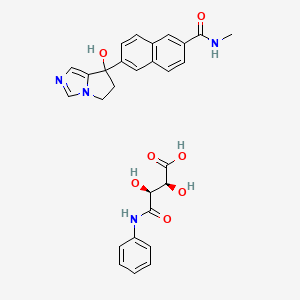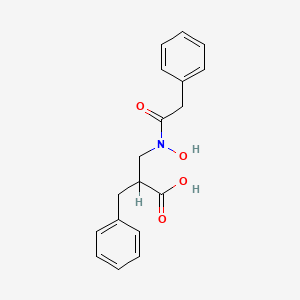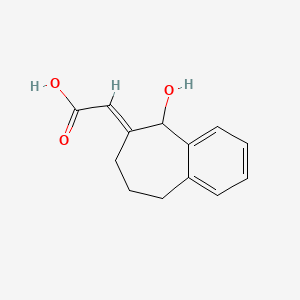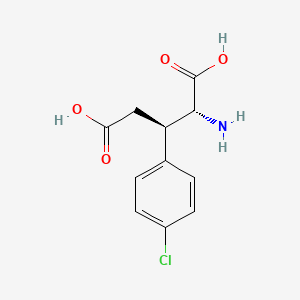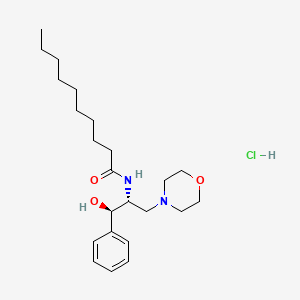
d-threo-PDMP
Vue d'ensemble
Description
D-threo-PDMP is a potent glucoceramide synthase (GCS) inhibitor . It reduces the glycosphingolipids on the cell surface by inhibiting glycosylation, reduces the total length of the axon plexus and the number of axon branch points, and inhibits neurite growth .
Synthesis Analysis
D-threo-PDMP is synthesized by dissolving it in water to make a 4 mM solution . This solution is then filtered through a 0.22 μM membrane filter and stored at 4°C as a stock solution . The final concentration of PDMP will be 5–40 μM dependent on cell type and treatment periods .
Molecular Structure Analysis
The molecular formula of D-threo-PDMP is C23H38N2O3 . Its molecular weight is 390.56 .
Chemical Reactions Analysis
D-threo-PDMP inhibits glucosylceramide synthase by 33 and 48% in MDCK cell homogenates when used at concentrations of 5 and 10 µM . It reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest in vitro .
Physical And Chemical Properties Analysis
D-threo-PDMP is a white solid with a melting point of 146–148°C . It is soluble in DMSO, ethanol, methanol, and chloroform .
Applications De Recherche Scientifique
Inhibition of Glucosylceramide Synthase
“d-threo-PDMP” is a well-known inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis . This inhibition results in an increase in ceramides, which interact with mTOR and Beclin1 (Atg6), leading to the induction of macroautophagy in mammalian cells .
Induction of Macroautophagy
Through the resultant increase in ceramides, “d-threo-PDMP” is known to induce macroautophagy in mammalian cells . This process involves the formation of autophagosomes around portions of the cytoplasm or organelles and their subsequent degradation.
Modulation of Vacuole Morphology
“d-threo-PDMP” has been found to induce rapid changes in vacuole morphology in Arabidopsis root cells . This includes the fusion of numerous tightly packed small vacuoles to form a single globular-shaped vacuole, and the formation of deep invaginations of the tonoplast.
Atherosclerosis Treatment
“d-threo-PDMP” has shown potential in the treatment of atherosclerosis. It has been found to reduce lipid uptake and vascular inflammation, leading to smaller and less vulnerable atherosclerotic lesions .
Inhibition of β-1,4-galactosyltransferase 6 (B4GALT6)
“d-threo-PDMP” inhibits B4GALT6 and prevents lactosylceramide synthesis, which is a promoter of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis .
Reduction of Long-term Potentiation (LTP)
“d-threo-PDMP” has been found to reduce long-term potentiation (LTP) in mouse hippocampal CA1 neurons . This could have implications for learning and memory processes.
Impairment of Learning
“d-threo-PDMP” has been found to impair learning in the four-pellet taking test in mice . This suggests that it may have effects on cognitive function.
Inhibition of Cell Binding to Laminin and Collagen
In vitro, “d-threo-PDMP” has been found to inhibit the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells, and inhibit cell binding to laminin and collagen .
Mécanisme D'action
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, primarily targets glucosylceramide synthase (GCS) . GCS is a key enzyme in the biosynthesis of sphingolipids, a class of lipids that play crucial roles in maintaining the integrity of cell membranes and in cell signaling .
Mode of Action
D-threo-PDMP acts as a potent and competitive inhibitor of GCS . It closely resembles the natural sphingolipid substrate of GCS, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding . This inhibits the glycosylation process, thereby reducing the levels of glycosphingolipids on the cell surface .
Biochemical Pathways
By inhibiting GCS, D-threo-PDMP disrupts the biosynthesis of glycosphingolipids . This leads to a reduction in the total length of the axon plexus and the number of axon branch points, and inhibits neurite growth . The outcome of these biochemical changes should be considered both due to depletion of glycosphingolipids (GSLs) and accumulation of ceramide and precursor sphingoid base .
Pharmacokinetics
It’s known that d-threo-pdmp is soluble in water, which may influence its absorption and distribution .
Result of Action
The inhibition of GCS by D-threo-PDMP leads to a decrease in the levels of glycosphingolipids on the cell surface . This results in a reduction in the total length of the axon plexus and the number of axon branch points, effectively inhibiting neurite growth . Moreover, the changes induced by D-threo-PDMP can effectively alleviate atherosclerosis progression by preventing lipid uptake and reducing inflammatory responses in the arterial walls .
Action Environment
It’s known that d-threo-pdmp is stable at refrigerator temperatures for at least one month . The final concentration of D-threo-PDMP will be 5–40 μM dependent on cell type and treatment periods .
Propriétés
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
d-threo-PDMP | |
CAS RN |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




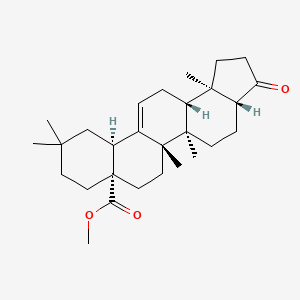
![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)
